Ethyl 2-bromo-6-cyano-3-nitrobenzoate
Description
Ethyl 2-bromo-6-cyano-3-nitrobenzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with bromo (-Br), cyano (-CN), and nitro (-NO₂) functional groups at the 2-, 6-, and 3-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing substituents enhance reactivity in cross-coupling reactions or nucleophilic substitutions. The ester group (-COOEt) further increases solubility in organic solvents, facilitating its use in multistep synthetic pathways.
Properties
IUPAC Name |
ethyl 2-bromo-6-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(9(8)11)13(15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHXBQJYGRDNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Bromination Pathways
Nitration of Benzoic Derivatives:
The foundational step involves nitration of benzoic acid or its derivatives to introduce the nitro group at specific positions. For example, starting from methyl 4-hydroxy-3-nitrobenzoate, nitration typically employs concentrated nitric acid under controlled temperature conditions (0–2°C) to achieve regioselective nitration, favoring substitution at the desired position. Reaction yields often range from 75% to 78%, with reaction times extending from 16 hours to overnight, under reflux or mild heating conditions.
Bromination of Nitrobenzoates:
Bromination is performed using brominating agents such as dibromoisocyanuric acid or elemental bromine in inert solvents like dichloromethane at ambient temperatures. Yields for bromination steps are high, often exceeding 90%, with reaction times around 24 hours. The process involves radical or electrophilic substitution mechanisms, with operational parameters finely tuned to prevent polybromination or positional isomers.
Esterification and Functional Group Transformations
Ester Formation:
Esterification typically proceeds via nucleophilic substitution reactions, where methyl or ethyl alcohol derivatives react with benzoic acids or their activated intermediates. For example, methylation of 4-bromo-2-nitrobenzoic acid using methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) yields methyl 4-bromo-2-nitrobenzoate with yields around 90%. Alternatively, sulfuric acid catalyzed esterification in methanol under reflux provides comparable yields (~78%).
Hydrolysis and Further Functionalization:
Hydrolysis of ester intermediates under basic conditions (e.g., NaOH or NaHCO₃) converts esters into corresponding acids, which can then undergo nitration or bromination as needed. These steps are optimized to minimize side reactions and maximize purity, often with yields exceeding 90%.
Specific Synthesis of Ethyl 2-bromo-6-cyano-3-nitrobenzoate
While the direct synthesis of this compound is less extensively documented, a plausible route based on related methodologies involves:
- Step 1: Nitration of ethyl 2-bromobenzoate derivatives to introduce the nitro group at the 3-position, employing nitric acid under controlled low-temperature conditions (~0–2°C) to enhance regioselectivity.
- Step 2: Cyanation at the 6-position, possibly via nucleophilic substitution using cyanide sources such as potassium cyanide, facilitated by phase transfer catalysts or copper-catalyzed coupling.
- Step 3: Final esterification or purification steps to isolate the target compound, with reaction conditions optimized to prevent degradation or side reactions.
Data Table Summarizing Preparation Methods
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–2°C, 24 h | 75–78 | Regioselective nitration at 3-position |
| Bromination | Elemental Br or dibromoisocyanuric acid | RT, 24 h | >90 | Radical/electrophilic substitution |
| Esterification | Ethanol/MeOH, H₂SO₄ or methyl iodide | Reflux, 16–24 h | 78–90 | Acid or methylation route |
| Cyanation | KCN, Cu catalyst | Elevated temperature, phase transfer | Variable | Requires controlled conditions |
Research Findings and Operational Notes
- Reaction Control: Precise temperature regulation during nitration and bromination is crucial to prevent over-substitution or formation of by-products.
- Yield Optimization: Sequential purification via recrystallization or chromatography enhances purity, especially when synthesizing sensitive compounds like this compound.
- Safety Considerations: Handling of nitrating agents and cyanide sources necessitates strict safety protocols, including proper ventilation and protective equipment.
Chemical Reactions Analysis
Ethyl 2-bromo-6-cyano-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized under specific conditions to form carboxylic acids.
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-cyano-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 2-bromo-6-cyano-3-nitrobenzoate with Related Compounds
Key Differences :
- Aromatic vs. Aliphatic Systems : The target compound’s aromatic ring confers rigidity and stability, whereas aliphatic analogs (e.g., Ethyl 3-bromo-2-(bromomethyl)propionate) exhibit higher flexibility and susceptibility to hydrolysis .
- Substituent Effects: The nitro group in the target compound enhances electrophilic substitution reactivity, while bromine in aliphatic esters facilitates nucleophilic displacement. The chromene derivative’s amino group may enable hydrogen bonding, influencing biological interactions .
Contrast with Natural Esters
Bioactive esters extracted from turmeric, ginger, and Dicranoloma reflexum (Tables 23, 26 in –4) are predominantly natural terpenoids or phenolics (e.g., curcuminoids, gingerols). These differ fundamentally from synthetic brominated/nitro-substituted esters in:
- Origin: Natural esters are biosynthesized, while this compound is synthetically engineered.
- Function : Natural esters often exhibit antioxidant or antimicrobial activity, whereas the target compound is tailored for reactivity in synthetic chemistry .
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromo-6-cyano-3-nitrobenzoate?
The synthesis typically involves sequential nitration, bromination, and cyanation of a benzoic acid derivative. A representative approach includes:
Nitration : Starting with ethyl benzoate, introduce a nitro group at the meta position using nitric acid in sulfuric acid under controlled temperatures (0–5°C).
Bromination : Treat the nitrated intermediate with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to achieve regioselective bromination at the ortho position relative to the nitro group.
Cyanation : Substitute a leaving group (e.g., chlorine) with a cyano group via nucleophilic aromatic substitution (NAS) using CuCN or KCN in polar aprotic solvents like DMF at 80–100°C .
Key Considerations : Optimize reaction times and stoichiometry to avoid over-nitration or di-substitution byproducts. Purification often employs column chromatography or recrystallization.
Q. How is this compound characterized after synthesis?
Characterization combines spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ester, bromo, cyano, and nitro groups. For example, the nitro group causes deshielding (~8.5–9.0 ppm in ¹H NMR for aromatic protons).
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch), ~2250 cm⁻¹ (C≡N stretch), and ~1700 cm⁻¹ (ester C=O) validate functional groups .
- X-ray Crystallography : Resolve positional isomerism (e.g., nitro at C3 vs. C4) using SHELX software for structure refinement .
Q. What are the key functional groups and their reactivity in this compound?
- Nitro Group (-NO₂) : Electron-withdrawing; directs electrophilic substitution to meta positions and participates in reduction reactions (e.g., catalytic hydrogenation to amine).
- Bromine (Br) : Electrophilic site for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
- Cyano Group (-CN) : Stabilizes intermediates via conjugation; convertible to carboxylic acids or amines under acidic/basic conditions.
- Ester (-COOEt) : Hydrolyzable to carboxylic acid under acidic/basic conditions, enabling further derivatization .
Advanced Research Questions
Q. How do substituent positions influence reactivity during nitration and bromination?
The nitro group’s position dictates regioselectivity:
- Nitration at C3 directs bromination to C2 due to ortho activation by the nitro group. Computational studies (DFT) show this is due to partial positive charge localization at C2 .
- Steric Effects : Bulky substituents (e.g., ester groups) may hinder bromination, requiring excess Br₂ or elevated temperatures.
Example : In this compound, bromination at C2 occurs even with competing cyano and ester groups due to electronic dominance of the nitro group .
Q. What computational methods predict the compound’s interactions in biochemical systems?
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The bromine and nitro groups show high binding affinity to hydrophobic pockets.
- QSAR Modeling : Log P values (~2.5, calculated via ChemDraw) correlate with membrane permeability, predicting bioavailability in cellular assays .
- DFT Calculations : Predict reaction pathways for NAS or electrophilic substitution, guiding synthetic optimization .
Q. How can contradictions in spectral data during characterization be resolved?
- Case Study : Discrepancies in ¹³C NMR shifts for the cyano group (observed: ~115 ppm vs. predicted: ~120 ppm) may arise from solvent polarity or crystal packing. Validate via:
- Mitigation : Cross-reference with analogs (e.g., methyl derivatives in ) or computational spectra (GIAO method).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
